molecular formula C12H7BrN2 B1594461 2-Bromophenazine CAS No. 3331-28-0

2-Bromophenazine

Cat. No. B1594461
CAS RN: 3331-28-0
M. Wt: 259.1 g/mol
InChI Key: CCFGYBQCAMTETL-UHFFFAOYSA-N
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Description

2-Bromophenazine, also known as 2-BP, is a chemical compound that is used in a variety of scientific research applications. It is a synthetic phenothiazine derivative that is used in the lab to study the effects of various biochemical and physiological processes.

Scientific Research Applications

Antibacterial Agents

2-Bromophenazine derivatives have been identified as potent antibacterial agents. Borrero et al. (2014) synthesized a diverse 27-membered phenazine library and found several bromophenazines with strong antibacterial activities against Staphylococcus aureus and Staphylococcus epidermidis, with some analogues being significantly more potent than traditional phenazine antibiotics (Borrero et al., 2014).

Anticancer Prodrug Activation

Phenazine 5,10-dioxides, including derivatives of 2-Bromophenazine, have been studied for their selective cytotoxicity under hypoxia, which is relevant in solid tumor treatment. Lavaggi et al. (2013) demonstrated the metabolism of these compounds under simulated hypoxia and normoxia conditions, exploring their potential as anticancer prodrugs (Lavaggi et al., 2013).

Cancer Chemoprevention

The isolation of 2-bromo-1-hydroxyphenazine from a marine Streptomyces species led to the development of various phenazine analogues for evaluation as cancer chemopreventive agents. Conda-Sheridan et al. (2010) synthesized numerous phenazines and evaluated them for their potential as inducers and inhibitors of various enzymes, with some showing promising results in the nanomolar range (Conda-Sheridan et al., 2010).

Antiviral Activity

Phenazine derivatives, including those related to 2-Bromophenazine, have been researched for their antiviral activities. Otręba et al. (2020) reviewed the potential antiviral activity of phenothiazines, which showed promising results against various types of viruses, indicating their potential as antiviral agents (Otręba et al., 2020).

Biocontrol of Plant Diseases

The derivative 2-hydroxyphenazine, which can be linked to 2-Bromophenazine, is significant in biocontrol of plant diseases. Chen et al. (2014) studied the kinetics of converting phenazine-1-carboxylic acid to 2-hydroxyphenazine, highlighting its potential in biocontrol applications (Chen et al., 2014).

properties

IUPAC Name

2-bromophenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFGYBQCAMTETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347403
Record name 2-Bromophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromophenazine

CAS RN

3331-28-0
Record name 2-Bromophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
HJ Abken, M Tietze, J Brodersen… - Journal of …, 1998 - Am Soc Microbiol
… mazei Gö1 showed highest activity with 2-hydroxyphenazine and 2-bromophenazine as electron acceptors when F 420 H 2 was added. Phenazine-1-carboxylic acid and phenazine …
Number of citations: 235 journals.asm.org
H Endo, M Tada, K Katagiri - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
In previous papers, 1, 2) the reactions of halogenophenazine derivatives with piperidine and morpholine were reported. In this paper, the reactions of various halogenophenazine …
Number of citations: 2 www.journal.csj.jp
H Endo, M Tada, K Katagiri - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
A number of new morpholinophenazines have been prepared by the reactions of various halogenophenazine derivatives with morpholine. It has been found that the replacement of the …
Number of citations: 5 www.journal.csj.jp
AT Garrison, F Bai, Y Abouelhassan, NG Paciaroni… - Rsc Advances, 2015 - pubs.rsc.org
Bacterial biofilms are surface-attached communities of bacteria that are: (1) highly prevalent in human infections, and (2) resistant to conventional antibiotic treatments and host immune …
Number of citations: 49 pubs.rsc.org
DL Vivian, JL Hartwell - The Journal of Organic Chemistry, 1953 - ACS Publications
… This crude material could be used for the formation of 2bromophenazine, below, although the yields were better if a purified preparation was used. Recrystallized several times from …
Number of citations: 16 pubs.acs.org
K Alwair, J Grimshaw - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… At more negative potentials where a dianion is formed, 2-bromophenazine shows a polarographic wave which is much higher than the corresponding waves for 2-chlorophenazine and …
Number of citations: 29 pubs.rsc.org
H Endo, M Tada, K Katagiri - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
A number of new piperidinophenazines have been prepared by the reactions of various halogenophenazines and their oxides, including several new compounds, with piperidine. The …
Number of citations: 6 www.journal.csj.jp
UB Bäumer, U Deppenmeier - J. Bacteriol, 1998 - Citeseer
… With phenazine, 2-hydroxyphenazine, 2-bromophenazine, or phenazine-1-carboxylic acid … were obtained with 2-hydroxyphenazine and 2-bromophenazine, respectively. These specific …
Number of citations: 2 citeseerx.ist.psu.edu
S Bäumer, E Murakami, J Brodersen, G Gottschalk… - FEBS letters, 1998 - Elsevier
… Also phenazine and 2-bromophenazine proved to be less effective indicating that among the compounds studied, the methanophenazine analogue 2-hydroxyphenazine best mimics …
Number of citations: 53 www.sciencedirect.com
S Biradar, Y Shigemitsu, Y Kubota, K Funabiki… - RSC Advances, 2014 - pubs.rsc.org
… 2-Bromophenazine was synthesized as described in a literature. Melting points were measured with Yanagimoto MP-52 micro-melting-point apparatus and SII Technology Co., EXSTAR…
Number of citations: 9 pubs.rsc.org

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